4-allyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol
CAS No.: 588680-35-7
Cat. No.: VC2011319
Molecular Formula: C10H11N3S2
Molecular Weight: 237.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 588680-35-7 |
---|---|
Molecular Formula | C10H11N3S2 |
Molecular Weight | 237.3 g/mol |
IUPAC Name | 3-(5-methylthiophen-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Standard InChI | InChI=1S/C10H11N3S2/c1-3-4-13-9(11-12-10(13)14)8-5-7(2)15-6-8/h3,5-6H,1,4H2,2H3,(H,12,14) |
Standard InChI Key | XYYGHOHDZSZNEZ-UHFFFAOYSA-N |
SMILES | CC1=CC(=CS1)C2=NNC(=S)N2CC=C |
Canonical SMILES | CC1=CC(=CS1)C2=NNC(=S)N2CC=C |
Introduction
Chemical Properties and Structure
4-Allyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol is characterized by a 1,2,4-triazole ring connected to a 5-methylthiophene moiety and featuring both allyl and thiol functional groups. The compound's basic properties are summarized in Table 1.
Table 1: Basic Properties of 4-Allyl-5-(5-Methylthien-3-yl)-4H-1,2,4-Triazole-3-Thiol
Property | Value | Source |
---|---|---|
CAS Number | 588680-35-7 | |
Molecular Formula | C₁₀H₁₁N₃S₂ | |
Molecular Weight | 237.3 g/mol | |
IUPAC Name | 3-(5-methylthiophen-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
InChI | InChI=1S/C10H11N3S2/c1-3-4-13-9(11-12-10(13)14)8-5-7(2)15-6-8/h3,5-6H,1,4H2,2H3,(H,12,14) | |
SMILES | CC1=CC(=CS1)C2=NNC(=S)N2CC=C |
The structure of this compound includes several key features:
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A 1,2,4-triazole ring that serves as the core pharmacophore
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A thiol group (-SH) at position 3 of the triazole ring, which can exist in tautomeric forms
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An allyl substituent at the N-4 position
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A 5-methylthien-3-yl group at position 5 of the triazole ring
The triazole ring is particularly significant as it confers stability to the molecule while providing multiple sites for potential hydrogen bonding and other interactions with biological targets . The presence of the thiol group and allyl substituent further expands the compound's reactive potential.
Biological Activities
Antimicrobial Properties
The 1,2,4-triazole-3-thiol scaffold is known for its antimicrobial potential. Research on structurally similar compounds suggests that 4-allyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol may exhibit significant activity against various bacterial strains . Studies on related triazole derivatives have demonstrated effectiveness against both Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae.
Table 2 presents typical antimicrobial activity patterns observed in related 1,2,4-triazole-3-thiol derivatives:
Table 2: Typical Antimicrobial Activity of 1,2,4-Triazole-3-Thiol Derivatives
Bacterial Species | Zone of Inhibition Range (mm) |
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S. aureus (Gram-positive) | 12-25 |
E. coli (Gram-negative) | 5-20 |
K. pneumoniae (Gram-negative) | 10-31 |
The antimicrobial mechanism is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways, with the triazole ring serving as a pharmacophore that can mimic natural substrates or inhibitors .
Antifungal Properties
One of the primary applications of 4-allyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol is in the development of fungicides. Research indicates this compound exhibits significant antifungal activity against various plant pathogens, including fungi such as Botrytis cinerea and Fusarium oxysporum, which are responsible for severe crop losses in agriculture.
The antifungal properties of triazole derivatives are often attributed to their ability to inhibit ergosterol biosynthesis, a critical component of fungal cell membranes. The presence of both the triazole ring and the thiophene moiety in 4-allyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol likely contributes to its antifungal efficacy.
Antioxidant Properties
Research on triazole-thiol compounds suggests that 4-allyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol may possess significant antioxidant activity. The thiol group can participate in various redox reactions, potentially enabling the compound to scavenge free radicals and prevent oxidative damage.
The antioxidant properties make this compound a candidate for further research into therapeutic applications for conditions related to oxidative stress, including cancer and cardiovascular diseases.
Structure-Activity Relationships
The biological activity of 4-allyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol and related compounds is significantly influenced by their structural features. Studies on similar triazole derivatives have provided important insights into structure-activity relationships:
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The triazole ring is essential for biological activity, serving as a key pharmacophore.
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Substituents at the N-4 position, such as the allyl group, can significantly affect the compound's bioactivity profile.
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The nature of the substituent at position 5 (in this case, the 5-methylthien-3-yl group) influences both potency and selectivity.
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The thiol group at position 3 is often critical for antimicrobial and antioxidant activities.
Research on related compounds indicates that electron-donating groups at the N-4 position often enhance antibacterial and antifungal activities compared to electron-withdrawing groups . This suggests that the allyl group in 4-allyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol may contribute positively to its antimicrobial potential.
Applications
Fungicide Development
The significant antifungal activity of 4-allyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol makes it a promising candidate for fungicide development. Field trials with related compounds have shown substantial protection against fungal infections in crops, with potential yield increases of up to 30% compared to untreated controls.
Plant Growth Regulation
Research suggests that triazole derivatives similar to 4-allyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol may enhance root development and improve stress resistance in plants under adverse conditions such as drought or salinity. This application is particularly relevant in sustainable agriculture practices where enhancing crop resilience is crucial.
Antimicrobial Agents
The broad-spectrum antimicrobial activity of 4-allyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol suggests potential applications in developing novel antimicrobial agents. Clinical studies with related compounds have shown promising results in treating infections caused by resistant bacterial strains.
Antioxidant Therapeutics
The antioxidant properties of 4-allyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol make it a candidate for research into therapeutic applications for conditions related to oxidative stress. Its ability to scavenge free radicals could be beneficial in preventing oxidative damage associated with various diseases.
Comparison with Structurally Related Compounds
To better understand the unique properties of 4-allyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol, it is useful to compare it with structurally related compounds. Table 3 presents a comparison of key properties with similar triazole derivatives.
Table 3: Comparison of 4-Allyl-5-(5-Methylthien-3-yl)-4H-1,2,4-Triazole-3-Thiol with Related Compounds
This comparison highlights the structural diversity within this class of compounds and suggests how modifications to the core structure might affect biological activity and physicochemical properties.
Future Research Directions
Research on 4-allyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol and related compounds presents several promising directions for future investigation:
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Detailed structure-activity relationship studies to optimize biological activity
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Investigation of potential synergistic effects with established antimicrobial and antifungal agents
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Exploration of novel synthetic routes to improve yield and purity
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Development of targeted drug delivery systems for agricultural and pharmaceutical applications
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Evaluation of potential toxicity and environmental impact
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Investigation of additional biological activities, such as anticancer or anti-inflammatory properties
Studies on related triazole derivatives have demonstrated potential anticancer activities, suggesting that 4-allyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol might also exhibit cytotoxic effects against cancer cell lines . Further research in this area could lead to the development of novel anticancer agents.
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